molecular formula C16H18N4O2 B611365 L-Threose phenylosazone CAS No. 1194754-30-7

L-Threose phenylosazone

Cat. No.: B611365
CAS No.: 1194754-30-7
M. Wt: 298.34
InChI Key: VNANLDVSKUEPHC-QYBCUKMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threose phenylosazone is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol . It is a derivative of threose, a four-carbon sugar, and is formed through the reaction of threose with phenylhydrazine. This compound is known for its crystalline structure and is used in various scientific research applications.

Preparation Methods

L-Threose phenylosazone is synthesized through the reaction of threose with phenylhydrazine. . The general reaction conditions include:

    Reagents: Threose and phenylhydrazine

    Solvent: Typically water or ethanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Time: The reaction time can vary but is generally completed within a few hours

Chemical Reactions Analysis

L-Threose phenylosazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenylhydrazone groups can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hypobromite for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L-Threose phenylosazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Threose phenylosazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

L-Threose phenylosazone can be compared with other similar compounds such as:

    Erythrose phenylosazone: Another osazone derivative formed from erythrose.

    Glucose phenylosazone: Formed from glucose and phenylhydrazine, commonly used in carbohydrate chemistry.

    Fructose phenylosazone: Formed from fructose and phenylhydrazine, used in the study of ketose sugars.

The uniqueness of this compound lies in its specific stereochemistry and the particular reactions it undergoes, making it valuable for specific research applications .

Properties

CAS No.

1194754-30-7

Molecular Formula

C16H18N4O2

Molecular Weight

298.34

IUPAC Name

(R,3E,4E)-3,4-bis(2-phenylhydrazono)butane-1,2-diol

InChI

InChI=1S/C16H18N4O2/c21-12-16(22)15(20-19-14-9-5-2-6-10-14)11-17-18-13-7-3-1-4-8-13/h1-11,16,18-19,21-22H,12H2/b17-11+,20-15+/t16-/m0/s1

InChI Key

VNANLDVSKUEPHC-QYBCUKMXSA-N

SMILES

OC[C@H](O)C(/C=N/NC1=CC=CC=C1)=N/NC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Threose phenylosazone, L-;  L-Threose phenylosazone;  L-Glycero-tetrosulose, bis(phenylhydrazone); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Threose phenylosazone
Reactant of Route 2
Reactant of Route 2
L-Threose phenylosazone
Reactant of Route 3
Reactant of Route 3
L-Threose phenylosazone
Reactant of Route 4
Reactant of Route 4
L-Threose phenylosazone
Reactant of Route 5
Reactant of Route 5
L-Threose phenylosazone
Reactant of Route 6
Reactant of Route 6
L-Threose phenylosazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.